7-Aminocoumarin
Overview
Description
7-Aminocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields. This compound, in particular, is recognized for its fluorescent properties, making it valuable in scientific research and industrial applications .
Mechanism of Action
Target of Action
7-Aminocoumarin, a member of the aminocoumarin class of antibiotics, primarily targets the DNA gyrase enzyme . This enzyme plays a crucial role in bacterial cell division . The aminocoumarin antibiotics bind tightly to the B subunit of bacterial DNA gyrase, thereby inhibiting this essential enzyme .
Mode of Action
The mode of action of this compound involves its interaction with the DNA gyrase enzyme. It competes with ATP for binding to the B subunit of this enzyme and inhibits the ATP-dependent DNA supercoiling catalyzed by gyrase . X-ray crystallography studies have confirmed binding at the ATP-binding site located on the gyrB subunit of DNA gyrase .
Biochemical Pathways
The aminocoumarin antibiotics, including this compound, are known to affect the DNA supercoiling process, which is an essential part of bacterial DNA replication . By inhibiting the DNA gyrase enzyme, these antibiotics disrupt the normal functioning of this pathway, leading to the cessation of bacterial cell division .
Pharmacokinetics
It is known that the clinical use of this class of antibiotics has been restricted due to their low water solubility, low activity against gram-negative bacteria, and toxicity in vivo . These factors significantly impact the bioavailability of these compounds.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial cell division. By binding to the DNA gyrase enzyme and preventing DNA supercoiling, this compound effectively halts the replication of bacterial DNA . This leads to the cessation of bacterial growth and proliferation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s low water solubility can limit its effectiveness in aqueous environments . Additionally, its low activity against gram-negative bacteria suggests that it may be less effective in environments dominated by these types of bacteria
Biochemical Analysis
Biochemical Properties
7-Aminocoumarin interacts with various enzymes and proteins. For instance, the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to inhibit the DNA gyrase enzyme involved in cell division in bacteria . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding tightly to the B subunit of bacterial DNA gyrase, thereby inhibiting this essential enzyme . This inhibition can lead to changes in gene expression and can affect enzyme activation or inhibition .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it plays a role in the biosynthesis in plants and metabolic pathways . It interacts with enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminocoumarin typically involves the introduction of an amino group at the 7th position of the coumarin ring. One common method is the reaction of 7-hydroxycoumarin with ammonia or an amine under suitable conditions. Another approach involves the nitration of coumarin followed by reduction to yield the amino derivative .
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 7-Aminocoumarin undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of nitro derivatives to amino derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Acyl chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Acylated or alkylated products.
Scientific Research Applications
7-Aminocoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the labeling of biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of fluorescent dyes and sensors
Comparison with Similar Compounds
7-Hydroxycoumarin: Known for its use in fluorescence studies but lacks the amino group.
4-Methylumbelliferone: Another coumarin derivative with different substitution patterns and applications.
Coumarin-3-carboxylic acid: Used in different fluorescence applications but with a carboxyl group instead of an amino group.
Uniqueness: 7-Aminocoumarin’s unique combination of an amino group and coumarin structure provides distinct fluorescent properties, making it particularly useful in applications requiring high sensitivity and specificity .
Properties
IUPAC Name |
7-aminochromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHXPUCIXLAHIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172557 | |
Record name | 7-Aminocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19063-57-1 | |
Record name | 7-Aminocoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19063-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Aminocoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019063571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Aminocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-AMINOCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIG3W0095R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.